molecular formula C18H11BrFN3OS B2662430 5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 1112446-93-1

5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B2662430
CAS RN: 1112446-93-1
M. Wt: 416.27
InChI Key: BSDNDBZOWVUOKI-UHFFFAOYSA-N
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Description

The compound “5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiazolyl group, a fluorophenyl group, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolyl and oxadiazole rings, which are heterocyclic rings containing nitrogen, sulfur, and oxygen atoms. The bromophenyl and fluorophenyl groups are aromatic rings substituted with bromine and fluorine atoms, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The bromine and fluorine atoms are likely sites of reactivity due to their electronegativity and ability to participate in halogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and halogen atoms would likely result in a relatively high molecular weight . The compound is likely to be solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting mild steel in acidic environments, with mechanisms that suggest both physical and chemical adsorption onto the metal surface (P. Ammal et al., 2018).

Antimicrobial and Antioxidant Activities

Several studies have synthesized 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antioxidant activities. These compounds demonstrated significant effectiveness against various bacteria and fungi, with some showing promising α-glucosidase inhibitory activities as well as notable DPPH and ABTS scavenging activities (E. Menteşe et al., 2015).

Anticancer Activities

The anticancer potential of 1,3,4-oxadiazole derivatives has been explored, with some compounds exhibiting potent in vitro anti-proliferative activity against various cancer cell lines. These activities were determined through mechanisms such as inhibition of cell growth and induction of apoptosis (A. Joseph et al., 2013).

Material Sciences

In material science, 1,3,4-oxadiazole derivatives have contributed to the development of novel materials with specific properties. For instance, certain derivatives have been synthesized to study their liquid crystalline properties and potential applications in organic light-emitting diodes (OLEDs) (Li-rong Zhu et al., 2009; Matthew W. Cooper et al., 2022).

Central Nervous System Penetrability

The ability of certain 1,3,4-oxadiazole derivatives to penetrate the central nervous system and exhibit pharmacological effects has also been investigated, showcasing their potential in developing drugs targeting CNS disorders (L. Piccoli et al., 2012).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3OS/c19-13-5-1-11(2-6-13)15-10-25-17(21-15)9-16-22-18(23-24-16)12-3-7-14(20)8-4-12/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDNDBZOWVUOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole

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